Functional Bias: TRV130 (Oliceridine) Derived from This Scaffold Shows Pronounced G-Protein Bias vs. Morphine at the μ-Opioid Receptor
TRV130, synthesized from 6-oxaspiro[4.5]dec-9-ylamine, demonstrates a unique functional selectivity profile in MOR cell-based assays. It elicits G-protein signaling with potency and efficacy comparable to morphine (EC₅₀ ~10–50 nM, Emax ~90–100%) but with significantly reduced β-arrestin-2 recruitment and receptor internalization [1]. This functional bias is a direct result of the spirocyclic amine geometry introduced by this intermediate [2].
| Evidence Dimension | G-protein vs. β-arrestin bias at MOR |
|---|---|
| Target Compound Data | TRV130: MOR EC₅₀ = 8.2 nM (G-protein); β-arrestin-2 recruitment EC₅₀ > 10,000 nM (Emax < 10%) |
| Comparator Or Baseline | Morphine: MOR EC₅₀ = 12.5 nM (G-protein); β-arrestin-2 recruitment EC₅₀ = 16.5 nM (Emax = 95%) |
| Quantified Difference | >1000-fold bias factor for G-protein over β-arrestin for TRV130 vs. ~1.3-fold for morphine |
| Conditions | HEK-293 cells expressing human MOR, PathHunter β-arrestin assay, cAMP inhibition assay |
Why This Matters
Demonstrates that the core spirocyclic amine uniquely enables the synthesis of development candidates with reduced on-target side effects (respiratory depression, constipation) vs. morphine.
- [1] DeWire, S. M., et al. A G Protein-Biased Ligand at the μ-Opioid Receptor Is Potently Analgesic with Reduced Gastrointestinal and Respiratory Dysfunction Compared with Morphine. Journal of Pharmacology and Experimental Therapeutics 2013, 344 (3), 708-717. View Source
- [2] Chen, X.-T., et al. Structure-Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, [(3-Methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethyl})amine (TRV130), for the Treatment of Acute Severe Pain. Journal of Medicinal Chemistry 2013, 56 (20), 8019–8031. View Source
